3-Cyano-3,4-dihydroquinoline-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXUYMZWXMMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909893 | |
| Record name | 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106073-17-0 | |
| Record name | 3-Cyano-3,4-dihydroquinoline-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106073170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 3 Cyano 3,4 Dihydroquinoline 2 1h One and Its Derivatives
Catalytic Annulation Strategies Utilizing α,β-Unsaturated N-Arylamides
Catalytic annulation of α,β-unsaturated N-arylamides, such as N-arylcinnamamides, provides a direct pathway to dihydroquinolin-2(1H)-ones. mdpi.comresearchgate.net These strategies are broadly categorized into electrophilic and radical-initiated cyclization reactions, each offering distinct advantages in terms of catalyst systems and substrate scope.
Intramolecular Friedel-Crafts-type alkylation of α,β-unsaturated N-arylamides is a classic yet effective method for synthesizing dihydroquinolin-2(1H)-ones. mdpi.com This process involves the activation of the substrate by an acid catalyst, promoting the cyclization of the electron-rich aryl ring onto the activated α,β-unsaturated system.
Lewis acids are effective promoters for the electrophilic cyclization of N-arylamides. For instance, boron trifluoride etherate (BF₃·OEt₂) has been utilized in the synthesis of 3-arylthio-3,4-dihydroquinolin-2(1H)-ones. mdpi.com In this reaction, the Lewis acid activates an electrophilic thio-intermediate, which then adds to the double bond of the N-arylcinnamamide. This is followed by an intramolecular cyclization to form the dihydroquinolinone ring. mdpi.com Boron tribromide (BBr₃) has also been shown to be an effective catalyst for similar transformations. mdpi.com These reactions typically exhibit broad substrate scope, tolerating various substituents on the aromatic rings of the N-arylcinnamamide, and often proceed with high stereoselectivity, yielding cis-configured products in moderate to excellent yields. mdpi.com
Table 1: Lewis Acid-Catalyzed Synthesis of cis-4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones mdpi.com
| Entry | N-Arylcinnamamide Substituent (R¹) | N-Arylthiosuccinimide Substituent (R²) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | H | 4-F | BF₃·OEt₂ | 85 |
| 2 | 4-Cl | 4-F | BF₃·OEt₂ | 82 |
| 3 | 4-Br | 4-F | BF₃·OEt₂ | 88 |
| 4 | 4-Me | 4-F | BF₃·OEt₂ | 90 |
Reaction conditions typically involve reacting the N-arylcinnamamide with an N-arylthiosuccinimide in the presence of the Lewis acid in a suitable solvent.
Brønsted acids are widely used to mediate the hydroarylation of α,β-unsaturated N-arylamides for the synthesis of 3,4-dihydroquinolin-2(1H)-ones. mdpi.com Acids such as sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), and polyphosphoric acid (PPA) have been successfully employed. mdpi.comnih.gov Among these, TFA is often considered the most suitable for this transformation. mdpi.com However, a significant drawback of these methods can be the requirement for strong acids or high reaction temperatures, which may limit the compatibility with sensitive functional groups. mdpi.com These reactions proceed via protonation of the amide or the double bond, which initiates an intramolecular electrophilic attack of the aryl ring to form the six-membered ring.
Radical cyclizations offer a powerful alternative to electrophilic methods, enabling the construction of the dihydroquinolin-2(1H)-one core under different reaction conditions and often with complementary reactivity. mdpi.comnih.gov These reactions involve the generation of a radical species that adds to the α,β-unsaturated system, followed by an intramolecular cyclization.
The development of metal-free radical reactions is a significant area of research, driven by the desire for more sustainable and cost-effective synthetic methods. mdpi.comresearchgate.net These protocols avoid the use of transition metal catalysts, which can be toxic and expensive.
A notable metal-free approach involves the cascade oxidative decarbonylative radical alkylation and cyclization of cinnamamides with aliphatic aldehydes. researchgate.netresearchgate.net This method provides an efficient route to alkyl-substituted 3,4-dihydroquinolin-2(1H)-ones. researchgate.net The reaction is typically initiated by a radical initiator like di-tert-butyl peroxide (DTBP), which promotes the decarbonylation of the aliphatic aldehyde to generate an alkyl radical. researchgate.netnih.govacs.org This alkyl radical then adds to the double bond of the cinnamamide (B152044), initiating a 6-endo-trig cyclization to form the final product. researchgate.netresearchgate.net This protocol is valued for its regioselectivity and its ability to utilize a wide range of readily available primary, secondary, and tertiary aliphatic aldehydes as alkyl radical precursors. researchgate.netresearchgate.net
Table 2: Metal-Free Oxidative Decarbonylative Radical Alkylation/Cyclization researchgate.net
| Entry | Cinnamamide (Substrate 1) | Aliphatic Aldehyde (Substrate 2) | Initiator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-Methyl-N-phenylcinnamamide | Pivalaldehyde | DTBP | PhF | 130 | 85 |
| 2 | N-Methyl-N-phenylcinnamamide | Cyclohexanecarboxaldehyde | DTBP | PhF | 130 | 78 |
| 3 | N-Methyl-N-(p-tolyl)cinnamamide | Pivalaldehyde | DTBP | PhF | 130 | 82 |
Note: The cyano group is typically introduced in a separate step or by using a cyano-containing starting material, as the primary focus of these cited methods is the construction of the core dihydroquinolinone ring system with other substituents.
Radical-Initiated Cyclization Reactions
Metal-Free Radical Protocols
Peroxydisulfate-Mediated Cyclizations (e.g., K₂S₂O₈)
A notable metal-free approach for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones involves the use of potassium peroxydisulfate (B1198043) (K₂S₂O₈) as a potent oxidant. nih.gov This method relies on the generation of radical intermediates from simple precursors, which then undergo a tandem cyclization reaction.
In a key example developed by Mai's group in 2014, N-arylcinnamamides react with pentane-2,4-dione in the presence of K₂S₂O₈. nih.gov The reaction proceeds in a mixture of acetonitrile (B52724) and water as the solvent. The primary advantage of this protocol is the avoidance of transition metal catalysts, which offers a more environmentally benign and cost-effective synthetic route. nih.govnih.gov The peroxydisulfate initiates the formation of a radical from the 1,3-dicarbonyl compound, which then adds to the double bond of the N-arylcinnamide, followed by an intramolecular cyclization to form the dihydroquinolinone ring system. nih.govnih.gov
| Reactants | Oxidant | Solvent | Key Features | Ref |
| N-arylcinnamamides, Pentane-2,4-dione | K₂S₂O₈ | MeCN/H₂O | Metal-free, Tandem cyclization | nih.gov |
Transition Metal-Catalyzed Radical Reactions
Transition metals are instrumental in a variety of radical reactions that lead to the formation of 3-cyano-3,4-dihydroquinoline-2(1H)-one and its analogues. These catalysts facilitate the generation of radicals and control the regioselectivity and stereoselectivity of the cyclization process.
Silver-Induced Tandem Radical Addition/Cyclization
Silver catalysis provides an efficient pathway for the synthesis of cyano-containing dihydroquinolinones. In 2018, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides was reported. nih.gov This reaction, conducted in acetonitrile (CH₃CN), allows for the direct incorporation of a cyano group. The methodology demonstrates good functional group tolerance, making it a versatile tool for creating a library of substituted dihydroquinolinones. nih.gov
Silver catalysts are also effective in tandem decarboxylative radical addition/cyclization reactions of N-arylcinnamamides with aliphatic carboxylic acids, yielding various 3,4-disubstituted dihydroquinolin-2(1H)-ones in an aqueous solution. nih.gov This approach provides a novel and direct route to these complex molecules. nih.gov Another variation involves the silver-catalyzed cascade cyclization of cinnamamides with diphenylphosphine (B32561) oxide, which proceeds through the activation of a P-H bond and functionalization of a C(sp²)-H bond. researchgate.net
| Catalyst System | Reactants | Key Transformation | Yields | Ref |
| Silver Nitrate | N-arylcinnamamides, TMSCN | Tandem radical addition/cyclization | Good | nih.gov |
| Silver Nitrate | N-arylcinnamamides, Aliphatic Carboxylic Acids | Decarboxylative radical addition/cyclization | Moderate to Good | nih.gov |
| Silver Catalyst | Cinnamamides, Diphenylphosphine Oxide | Cascade radical cyclization via P-H activation | Not specified | researchgate.net |
Palladium-Catalyzed Oxidative Arylalkylation
Palladium catalysis has been successfully applied to the oxidative arylalkylation of alkenes to construct cyano-substituted 3,4-dihydroquinolin-2(1H)-one. This reaction provides a pathway to form products with a cyano group at the C3 position. For instance, the reaction between N-arylacrylamides and alkyl halides can be catalyzed by palladium to yield functionalized dihydroquinolinones. nih.gov While a specific example for a cyano-substituted product yielded a 77% yield, the broader applicability for various substitutions makes this a significant method. nih.gov The choice of palladium catalyst, ligand, and base is crucial for controlling the efficiency of ring formation. rsc.org
| Catalyst System | Reactants | Product Type | Yield | Ref |
| Palladium Catalyst | N-arylacrylamides, Alkyl Halides | 3,4-disubstituted dihydroquinolin-2(1H)-ones | 77% (for one cyano example) | nih.gov |
Copper-Catalyzed Cyclization Approaches
Copper catalysis offers another avenue for the synthesis of dihydroquinolin-2(1H)-ones through radical cyclization pathways. In 2014, a copper-catalyzed tandem method was developed that involves the cascade radical addition/cyclization of N-arylcinnamamides with benzyl (B1604629) hydrocarbons. nih.gov This method allows for the introduction of an arylmethyl group at the 3-position and an aryl group at the 4-position of the dihydroquinolinone core. Copper-catalyzed reactions can also be used in one-pot syntheses, for example, in sequences involving substitution followed by cyclization to form related heterocyclic structures like 3,4-dihydroquinazolin-2(1H)-ones. nih.gov
| Catalyst System | Reactants | Key Transformation | Ref |
| Copper Catalyst | N-arylcinnamamides, Benzyl Hydrocarbons | Cascade radical addition/cyclization | nih.gov |
| Copper Catalyst | 2-Iodobenzylamines, O-isocyanate precursors | Substitution/cyclization | nih.gov |
Rhenium-Catalyzed Decarboxylation Pathways
Rhenium catalysis has emerged as a powerful tool for the synthesis of dihydroquinolinones through decarboxylative pathways. A method reported in 2020 by Wang and co-workers utilizes Re₂(CO)₁₀ as a catalyst for the alkylarylation of cinnamamides with PhI(O₂CR)₂ via a decarboxylation reaction. youtube.com This reaction produces trans-3,4-dihydroquinolinones in moderate yields with excellent diastereoselectivity. youtube.com The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the N-aryl ring of the cinnamamide. youtube.com Mechanistic studies suggest a cascade sequence involving decarboxylation, intermolecular radical alkylation, and intramolecular radical arylation.
| Catalyst | Reactants | Product | Key Features | Ref |
| Re₂(CO)₁₀ | N-arylcinnamamides, PhI(O₂CR)₂ | trans-3,4-disubstituted dihydroquinolinones | Excellent diastereoselectivity, Good functional group tolerance | youtube.com |
Alkyl Radical Precursor Utilization
The generation of alkyl radicals from various precursors is a cornerstone of many synthetic strategies for dihydroquinolinones. These methods often provide metal-free alternatives and utilize readily available starting materials. nih.gov
The breaking of C(sp³)-H bonds, such as those in alkanes or adjacent to heteroatoms, is a common way to generate relatively stable free radicals for these syntheses. nih.gov For instance, aliphatic aldehydes can serve as precursors in cascade oxidative decarbonylative radical addition/cyclization reactions with N-arylcinnamamides. This metal-free approach offers a regioselective intramolecular 6-endo-trig cyclization.
Alkyl halides are also widely used as alkyl radical precursors. nih.gov The generation of radicals from alkyl halides can be initiated photochemically or by using radical initiators, avoiding the use of toxic tin hydrides. nih.gov These radicals can then participate in cyclization reactions with N-arylcinnamamides to form the desired dihydroquinolinone products. researchgate.net
| Radical Precursor Type | Example Precursor | Reaction Type | Key Features | Ref |
| C(sp³)-H Bonds | Pentane-2,4-dione | Tandem cyclization | Metal-free | nih.gov |
| Carbonyl Compounds | Aliphatic Aldehydes | Oxidative decarbonylative radical addition/cyclization | Metal-free, Regioselective | |
| Alkyl Halides | α-halo-ortho-alkenyl anilides | 6-exo-trig radical cyclization | High yield, High fidelity chirality transfer | researchgate.net |
| Carboxylic Acids | Aliphatic Carboxylic Acids | Decarboxylative radical addition/cyclization | Silver-catalyzed | nih.gov |
Carboxylic Acids as Sources of Alkyl Radicals
Carboxylic acids, being abundant and structurally diverse, have been explored as precursors for alkyl radicals in the synthesis of complex molecules. nih.govprinceton.edu Methods that enable the direct use of the native carboxylic acid functionality are highly desirable and have been achieved through metallaphotoredox protocols. princeton.edu While traditional methods often required pre-activation of the carboxylic acids, recent advancements in photoredox catalysis have allowed for their direct use. princeton.edunih.gov
One strategy involves the merger of copper and photoredox catalysis, which facilitates the decarboxylative trifluoromethylation of alkyl carboxylic acids. princeton.edu In a proposed mechanism, a carboxylate anion ligates to a Cu(II) species. A photoexcited Iridium(III) catalyst then oxidizes this complex to generate a Cu(III) carboxylate or a corresponding carboxyl radical and Cu(II) pair. Subsequent loss of CO₂ generates an alkyl radical, which can then participate in further reactions. princeton.edu
Another approach utilizes a co-catalytic system comprising a boronic acid and an iridium photocatalyst. chemistryviews.org This system enables the intramolecular hydroacylation of olefins using carboxylic acids without the need for activating reagents, effectively using the carboxylic acids as direct acyl radical precursors. chemistryviews.org Visible-light photoredox catalysis can also generate acyl radicals from simple aromatic carboxylic acids by forming a transient reactive anhydride (B1165640) intermediate. nih.gov This redox-neutral process offers a mild pathway to valuable heterocyclic compounds. nih.gov These methods highlight the potential of using readily available carboxylic acids for generating radicals capable of constructing complex molecular architectures, although direct application to this compound synthesis from these specific radical precursors requires further investigation.
Aliphatic Aldehydes as Sources of Alkyl Radicals
Aliphatic aldehydes serve as effective precursors for primary, secondary, and tertiary alkyl radicals in the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. researchgate.netresearchgate.net A metal-free, practical method involves a cascade oxidative decarbonylative radical alkylation/cyclization of N-aryl cinnamamides with aliphatic aldehydes. researchgate.netresearchgate.net This process generates alkyl radicals from the corresponding aldehydes, which then add to the cinnamamide, followed by a regioselective intramolecular 6-endo-trig cyclization to yield the C3-alkylated 3,4-dihydroquinolin-2(1H)-one products. researchgate.net
The reaction demonstrates broad substrate scope, tolerating various functional groups on the N-arylcinnamamides. researchgate.net DFT calculations and experimental results have shed light on the importance of the amide linkage and the selectivity of the 6-endo-trig cyclization pathway over a potential 5-exo-trig route. researchgate.net This strategy represents a general use of abundant and commercially available ketones and aldehydes as latent alkyl radical equivalents. nih.gov The process is efficient, straightforward, and can be applied in automated protocols for creating libraries of bioactive compounds. chemrxiv.org
Table 1: Synthesis of 3,4-Dihydroquinolin-2(1H)-ones from Aliphatic Aldehydes This table is interactive. You can sort and filter the data.
| N-Aryl Cinnamamide | Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-phenylcinnamamide | Pivalaldehyde | 3-tert-butyl-3,4-dihydroquinolin-2(1H)-one | 85 | researchgate.net |
| N-phenylcinnamamide | Cyclohexanecarboxaldehyde | 3-cyclohexyl-3,4-dihydroquinolin-2(1H)-one | 78 | researchgate.net |
| N-(4-methylphenyl)cinnamamide | Pivalaldehyde | 3-tert-butyl-6-methyl-3,4-dihydroquinolin-2(1H)-one | 92 | researchgate.net |
| N-(4-methoxyphenyl)cinnamamide | Pivalaldehyde | 3-tert-butyl-6-methoxy-3,4-dihydroquinolin-2(1H)-one | 95 | researchgate.net |
| N-(4-chlorophenyl)cinnamamide | Pivalaldehyde | 3-tert-butyl-6-chloro-3,4-dihydroquinolin-2(1H)-one | 75 | researchgate.net |
Organoboronic Acids as Alkyl Radical Precursors
Organoboronic acids have been utilized in conjunction with photocatalysis to facilitate radical generation. A notable example is a co-catalytic system involving a boronic acid and an iridium photocatalyst that enables the intramolecular hydroacylation of olefins using carboxylic acids. chemistryviews.org In this system, a complex forms between the carboxylic acid and the boronic acid. A single-electron transfer to this complex, mediated by the photocatalyst under blue LED irradiation, leads to the formation of a radical on the carbonyl carbon. chemistryviews.org While this specific application generates acyl radicals, the principle of using boronic acids to mediate photocatalytic radical generation could potentially be adapted for producing alkyl radicals for the synthesis of dihydroquinolinone structures.
Oxime Esters for Acyl Radical Generation
Oxime esters are valuable precursors for generating radicals, particularly iminoxyl radicals, which can participate in various synthetic transformations. beilstein-journals.org The generation of these radicals can be achieved through oxidative processes, and they can subsequently undergo reactions like addition to C=C double bonds or hydrogen atom abstraction. beilstein-journals.org A related strategy involves the generation of carbamoyl (B1232498) radicals from N-hydroxyphthalimido oxamides under photoredox catalysis. nih.gov This reductive approach was successfully applied to the synthesis of 3,4-dihydroquinolin-2-ones through an intermolecular addition/cyclization cascade with electron-deficient olefins. nih.gov The method is redox-neutral and proceeds under mild conditions, allowing for the preparation of a diverse range of substituted 3,4-dihydroquinolin-2-ones, including spirocyclic systems. nih.gov
Breaking C(sp³)-H Bonds for Alkyl Radical Precursors
The direct functionalization of C(sp³)–H bonds provides an efficient route to generate alkyl radicals. mdpi.comiu.eduiu.edu This strategy avoids the need for pre-functionalized starting materials. iu.edu In the context of dihydroquinolin-2(1H)-one synthesis, several methods have been developed based on this principle.
One metal-free approach involves the reaction of N-arylcinnamamides with compounds containing active C(sp³)–H bonds, such as pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as the oxidant. mdpi.com This tandem cyclization yields 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com Copper-catalyzed methods have also been developed for the cascade radical addition/cyclization of N-arylcinnamamides with benzyl hydrocarbons. mdpi.com Furthermore, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile has been employed for the synthesis of cyano-containing dihydroquinolin-2(1H)-ones. mdpi.com This reaction proceeds via a radical mechanism to construct the desired products. mdpi.com
Table 2: Synthesis of Dihydroquinolin-2(1H)-ones via C-H Bond Activation This table is interactive. You can sort and filter the data.
| C-H Bond Source | Catalyst/Oxidant | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pentane-2,4-dione | K₂S₂O₈ (metal-free) | 3,4-disubstituted DHQOs | Moderate | mdpi.com |
| Benzyl hydrocarbons | Copper catalyst | Dihydroquinolin-2(1H)-ones | - | mdpi.com |
| Acetonitrile (CH₃CN) | Silver catalyst | Cyano-containing DHQOs | up to 77% | mdpi.com |
| 3,4-dihydroquinoxalin-2-ones | Organophotoredox catalyst | C-H alkylated products | Good | rsc.org |
Photochemical Cyclization Reactions
Photochemical cyclization represents a powerful and sustainable strategy for the synthesis of 3,4-dihydroquinoline-2(1H)-one derivatives. mdpi.com These reactions can be initiated by various light sources, including ultraviolet or visible light, and often proceed under mild conditions. mdpi.comorganic-chemistry.org For instance, the photocyclization of N-arylacrylamides can be mediated by tetralone under ultraviolet light, proceeding via energy transfer and a 1,3-hydrogen shift to deliver 3,4-dihydroquinolinones in good yields. organic-chemistry.org Amidyl N-centered radicals, generated via a metal-free photoredox-catalyzed process, can also undergo cyclization cascades to form complex heterocyclic systems. nih.gov
Visible-Light Induced Transformations
The use of visible light in photoredox catalysis has become a prominent tool for organic synthesis due to its mildness and energy efficiency. nih.gov Several methods for synthesizing dihydroquinolin-2(1H)-one derivatives leverage visible-light-induced transformations. mdpi.comrsc.org
A notable example is the synthesis of CF₃-containing 3,4-disubstituted dihydroquinolin-2(1H)-ones using fac-Ir(ppy)₃ as a photocatalyst. mdpi.com In this reaction, a trifluoromethyl radical adds to the double bond of an N-arylcinnamamide to generate a radical intermediate, which then cyclizes to form the product. mdpi.com Similarly, visible light can induce the synthesis of HCF₂COOEt-containing derivatives. mdpi.com The generation of carbamoyl radicals from N-hydroxyphthalimido oxamides under photoredox catalysis for the synthesis of 3,4-dihydroquinolin-2-ones is another key visible-light-mediated transformation. nih.gov Research has also demonstrated the visible-light-induced tandem radical cyclization for synthesizing 2-(3-cyanoalkyl)substituted quinoline (B57606) derivatives. researchgate.net Organophotoredox catalysis using visible light has also been employed for the 1,6-radical addition of 3,4-dihydroquinoxalin-2-one derivatives to para-quinone methides. nih.gov
Table 3: Examples of Visible-Light Induced Synthesis of Dihydroquinolin-2(1H)-one Derivatives This table is interactive. You can sort and filter the data.
| Substrate | Radical Source | Photocatalyst | Product Feature | Reference |
|---|---|---|---|---|
| N-arylcinnamamides | Togni's reagent | fac-Ir(ppy)₃ | CF₃-containing | mdpi.com |
| N-arylcinnamamides | BrCF₂COOEt | Not specified | HCF₂COOEt-containing | mdpi.com |
| N-hydroxyphthalimido oxamides | - | Not specified | Substituted DHQOs | nih.gov |
| Isonitrile-substituted methylenecyclopropanes | - | Not specified | Cyano-containing | researchgate.net |
| Aromatic carboxylic acids | - | fac-Ir(ppy)₃ | Acyl-substituted | nih.gov |
Organophotocatalysis for Alkene Reduction
A notable advancement in the synthesis of dihydroquinolin-2(1H)-ones involves the use of organophotocatalysis for the reduction of alkenes. This approach offers a green and sustainable alternative to traditional metal-catalyzed hydrogenations, which often require high pressures of hydrogen gas and expensive, potentially toxic heavy metals. researchgate.net
One such method employs the thioxanthone-TfOH complex (9-HTXTF) as an organophotocatalyst, utilizing non-activated water as a sustainable and readily available hydrogen donor. organic-chemistry.org This reaction proceeds under visible light irradiation (415 nm LEDs) in anhydrous acetonitrile (MeCN). organic-chemistry.org The process has demonstrated a broad substrate scope, including the successful synthesis of high-value drug molecules. organic-chemistry.orgorganic-chemistry.org Mechanistic studies, including isotope labeling experiments, have confirmed that water serves as the hydrogen donor. organic-chemistry.org
The general procedure involves irradiating a mixture of the alkene substrate, the thioxanthone catalyst, triphenylphosphine (B44618) (PPh₃), water, and trifluoromethanesulfonic acid (TfOH) in acetonitrile under an inert atmosphere. organic-chemistry.org This method highlights the potential of organophotocatalysis to convert abundant resources into valuable chemicals using solar energy, contributing to more sustainable chemical synthesis. organic-chemistry.org
Energy Transfer and Hydrogen Shift Mechanisms
Photochemical methods provide another avenue for the synthesis of 3,4-dihydroquinolin-2(1H)-ones from N-arylacrylamides. One such method utilizes tetralone as a mediator for a smooth photocyclization reaction. organic-chemistry.org Mechanistic investigations have revealed that this transformation proceeds through a process of energy transfer followed by an exclusive 1,3-hydrogen shift upon irradiation with ultraviolet light. organic-chemistry.org
In a related approach, thioxanthone has been employed as a bifunctional energy transfer agent. researchgate.net It facilitates not only the photocyclization of N-aryl acrylamides but also the generation of singlet oxygen, which in turn promotes the dehydrogenation of the intermediate dihydroquinoline-2-one. researchgate.net Another strategy involves a 6π-electrocyclization of an N-arylamide substrate initiated by triplet energy transfer from an excited thioxanthone catalyst. The resulting intermediate can then yield the final product through either a direct mdpi.comnih.gov-H shift or a two-step re-aromatization–tautomerization process. mdpi.com
Other Synthetic Routes and Annulation Reactions
Beyond photocatalytic methods, a variety of other synthetic strategies have been developed for the construction of the 3,4-dihydroquinoline-2(1H)-one core structure.
Dearomatization Strategies for Quinolines and Isoquinolines
Dearomatization reactions of quinolines and isoquinolines offer a direct route to their dihydro counterparts. A transition-metal-free approach has been developed that utilizes in situ electrophilic aryne activation and nucleophile formation from chloroform. rsc.org This method demonstrates a broad substrate scope and provides high yields of medicinally important dihydro(iso)quinoline derivatives. rsc.org Another strategy involves a regioselective hydrosilylation and reduction of bicyclic heterocycles, which is particularly useful for accessing complex saturated heterocyclic building blocks relevant to drug discovery. nih.gov
Three-Component Reactions
Three-component reactions represent an efficient approach to building molecular complexity in a single step. A silver-induced tandem radical addition/cyclization of N-arylcinnamamides with acetonitrile has been reported for the synthesis of cyano-containing DHQOs. mdpi.com In this reaction, the cyanomethyl radical is generated and adds to the alkene, followed by an intramolecular radical cyclization to form the dihydroquinolinone ring. mdpi.com This method shows good functional group compatibility, with electron-withdrawing groups on the N-aryl ring generally providing better yields. mdpi.com For example, the synthesis of a trans-product containing a cyano group was achieved in 77% yield. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Ref |
| N-arylcinnamamide | Acetonitrile | Silver acetate | trans-3-cyano-3,4-dihydroquinolin-2(1H)-one derivative | 77 | mdpi.com |
Reduction of Quinolin-2(1H)-ones
The selective reduction of the double bond in quinolin-2(1H)-ones provides a direct route to 3,4-dihydroquinoline-2(1H)-ones. A combination of samarium(II) iodide (SmI₂) and water in methanol (B129727) has been shown to effectively promote this transformation under mild conditions, affording the desired products in good to excellent yields. organic-chemistry.org This method offers a valuable alternative for the synthesis of the saturated lactam ring system. organic-chemistry.org
| Substrate | Reagents | Product | Yield | Ref |
| Quinolin-2(1H)-one | SmI₂/H₂O/MeOH | 3,4-Dihydroquinoline-2(1H)-one | Good to Excellent | organic-chemistry.org |
Intramolecular Arene C(sp²)-H Amidation
Intramolecular C-H amidation reactions have emerged as a powerful tool for the synthesis of N-heterocycles. In this context, dioxazolones can serve as convenient acyl nitrene precursors for the synthesis of 3,4-dihydro-2(1H)-quinolinones. nih.gov Both ruthenium and iridium-catalyzed versions of this reaction have been reported. organic-chemistry.orgnih.gov More recently, a mechanochemical approach using iron(III) bromide (FeBr₃) as a catalyst has been developed. nih.gov This solvent-free method proceeds in a ball mill and provides good to very high yields of the desired products without the need for an additional ligand. nih.gov The mechanism is proposed to involve an electrophilic spirocyclization followed by a C-C migration. nih.gov
| Catalyst System | Precursor | Product | Key Features | Ref |
| [Ru(p-cymene)(L-proline)Cl] | 1,4,2-Dioxazol-5-one | Dihydroquinoline-2-one | Excellent yields and regioselectivity | organic-chemistry.org |
| FeBr₃ | Dioxazolone | 3,4-Dihydro-2(1H)-quinolinone | Mechanochemical, solvent-free, good to very high yields | nih.gov |
Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules like 3-cyano-3,4-dihydroquinoline-2(1H)-ones from simple starting materials in a single operation. nih.gov These reactions are characterized by high atom economy and can lead to the formation of multiple chemical bonds in a sequential manner.
One notable example is the silver-induced tandem radical addition/cyclization of N-arylcinnamamides. In 2018, a method was described for the synthesis of cyano-containing dihydroquinolin-2(1H)-ones through this process in acetonitrile (CH₃CN). mdpi.com This reaction demonstrated good compatibility with various functional groups. Another approach involves a palladium-catalyzed cascade reaction for the synthesis of 2-alkoxyquinoline derivatives, starting from 1,3-butadiynamides. researchgate.net
A metal-free cascade cyclization has also been developed for the synthesis of 1,4-dihydroquinoline (B1252258) derivatives from enaminones and aldehydes. rsc.org Furthermore, domino reactions involving reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes have been reviewed as effective strategies for synthesizing dihydro-4(1H)-quinolinones and related structures. nih.gov
In a specific application, a cascade biocatalysis system using Rhodococcus equi ZMU-LK19 was developed for the synthesis of chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones. nih.gov This process involves an asymmetric hydroxylation followed by a diastereoselective oxidation.
Metal-Free Protocols
The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce environmental impact and avoid contamination of products with metal residues.
In 2014, a metal-free protocol was developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. This method utilizes a tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as the oxidant in a mixture of acetonitrile and water. mdpi.com This reaction tolerates both electron-donating and electron-withdrawing groups on the phenyl ring of the cinnamic acid moiety.
Another metal-free approach involves the photocyclization of N-arylacrylamides to yield 3,4-dihydroquinolinones. organic-chemistry.org This reaction is mediated by tetralone and proceeds via energy transfer and a 1,3-hydrogen shift upon UV irradiation, showing excellent functional group compatibility. organic-chemistry.org Additionally, a metal- and additive-free photoredox cyclization of N-arylacrylamides using an organic photocatalyst has been reported for the synthesis of dihydroquinolinones. organic-chemistry.org
Furthermore, a transition-metal-free synthesis of 1,4-dihydroquinoline derivatives has been achieved through the intermolecular cascade cyclization of enaminones with aldehydes. rsc.org Acid-catalyzed, metal- and oxidant-free C=C bond cleavage of enaminones has also been utilized for the one-pot synthesis of related 3,4-dihydroquinazolines. mdpi.com
Stereoselective Synthesis Approaches
The control of stereochemistry is crucial in the synthesis of biologically active compounds, as different stereoisomers can exhibit vastly different pharmacological properties.
Diastereoselective Control in Cyclization Reactions
Diastereoselective synthesis aims to control the formation of one diastereomer over others. A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes has been developed to construct tetrahydroquinoline derivatives with high yields. nih.gov This reaction proceeds under mild conditions and offers a broad tolerance for various functional groups. nih.gov
In another example, the electrophilic sulfenylation and cyclization of N-arylcinnamamides with N-arylthiosuccinimides in the presence of BF₃·OEt₂ leads to cis-4-aryl-3-arylthio-substituted dihydroquinolin-2(1H)-ones with high stereoselectivity. mdpi.com Similarly, a silver-catalyzed protocol for the synthesis of trans-3-acyl-4-aryldihydroquinolin-2(1H)-ones has been reported. mdpi.com
An unusual regiospecific quasi-hydrolysis of a cyano group has been observed in the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. nih.gov
Enantioselective Methodologies
Enantioselective synthesis focuses on the preferential formation of one enantiomer. A notable enantioselective method involves a cascade biocatalysis system utilizing Rhodococcus equi ZMU-LK19. This system facilitates the synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones from (±)-2-substituted-tetrahydroquinolines with high enantiomeric excess (>99% ee) and diastereomeric ratio (99:1 dr). nih.gov
The traditional synthesis of the parent 3,4-dihydroquinolin-2(1H)-one structure can be challenging. google.com However, recent advancements have focused on radical addition cyclization reactions of cinnamamide compounds to introduce various substituents at the 3-position of the quinolinone ring. google.com
Functional Group Compatibility and Substrate Scope in Synthesis
The tolerance of a synthetic method to a wide range of functional groups and its applicability to a broad scope of substrates are critical for its utility in organic synthesis.
The silver-induced tandem radical addition/cyclization for the synthesis of cyano-containing dihydroquinolin-2(1H)-ones exhibits good functional group compatibility, with electron-withdrawing groups at the para position of the N-arylcinnamamide substrate generally providing better results than electron-donating groups. mdpi.com
The metal-free tandem cyclization of N-arylcinnamamides tolerates both electron-withdrawing and electron-donating groups on the phenyl ring of cinnamic acid. mdpi.com Similarly, the tetralone-mediated photocyclization of N-arylacrylamides demonstrates excellent functional group compatibility. organic-chemistry.org
The highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes also shows broad functional group tolerance. nih.gov This method has been successfully applied to a variety of substrates, including those with different substituents on the aryl rings. nih.gov
The substrate scope for the synthesis of dihydroquinolines has been explored in various contexts. For instance, Lewis base and Brønsted base controlled chemodivergent annulations of α-methyl substituted allenyl imides and o-aminotrifluoroacetophenones have been developed to afford dihydroquinolines bearing a CF₃-substituted quaternary stereocenter. researchgate.net
Below is a table summarizing the substrate scope for a selection of synthetic methods for dihydroquinoline derivatives.
| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Functional Group Tolerance | Reference |
| Silver-Induced Radical Cyclization | N-arylcinnamamides, CH₃CN | Silver catalyst | Cyano-containing DHQOs | Good, electron-withdrawing groups favored | mdpi.com |
| Metal-Free Tandem Cyclization | N-arylcinnamamides, pentane-2,4-dione | K₂S₂O₈ | 3,4-disubstituted DHQOs | Tolerates both electron-donating and -withdrawing groups | mdpi.com |
| Tetralone-Mediated Photocyclization | N-arylacrylamides | Tetralone, UV light | 3,4-dihydroquinolinones | Excellent | organic-chemistry.org |
| Diastereoselective [4+2] Annulation | o-tosylaminophenyl-substituted p-QMs, cyanoalkenes | - | Tetrahydroquinolines | Broad | nih.gov |
| Chemodivergent Annulation | α-methyl substituted allenyl imides, o-aminotrifluoroacetophenones | Lewis/Brønsted bases | Dihydroquinolines with CF₃-quaternary center | - | researchgate.net |
DHQOs: Dihydroquinolin-2(1H)-ones; p-QMs: para-Quinone Methides
Mechanistic Investigations of 3 Cyano 3,4 Dihydroquinoline 2 1h One Formation
Elucidation of Reaction Pathways
The construction of the dihydroquinolinone ring system involves the formation of new carbon-carbon and carbon-nitrogen bonds through intramolecular cyclization. The specific nature of the intermediates and the sequence of bond-forming events define the reaction pathway.
Electrophilic cyclization represents a common strategy for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com This pathway is initiated by the generation of an electrophilic species that adds to the double bond of a precursor, typically an N-arylcinnamamide. mdpi.com
In a representative mechanism, a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates an electrophile source. mdpi.com This electrophile then adds to the C=C bond of the N-arylcinnamamide, leading to the formation of a carbocationic intermediate. mdpi.com This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) onto the electron-rich N-aryl ring. The final step involves the loss of a proton to restore aromaticity and yield the stable 3,4-disubstituted dihydroquinolin-2(1H)-one product. mdpi.com While not directly forming the 3-cyano derivative, this mechanism outlines the fundamental steps of electrophile-initiated cyclization.
Table 1: Key Components in Electrophilic Cyclization for Dihydroquinolin-2(1H)-one Synthesis
| Component | Role | Example | Source |
|---|---|---|---|
| Substrate | Alkene source for electrophilic attack | N-arylcinnamamides | mdpi.com |
| Lewis Acid | Activates the electrophile source | BF₃·OEt₂, BBr₃ | mdpi.com |
| Electrophile Source | Provides the electrophilic species | N-arylthiosuccinimides | mdpi.com |
| Intermediate 1 | Formed after electrophilic addition | Carbocationic species | mdpi.com |
| Intermediate 2 | Formed after intramolecular cyclization | Cyclohexadienyl cation | mdpi.com |
Free radical reactions have emerged as a powerful and versatile tool for constructing the 3-Cyano-3,4-dihydroquinoline-2(1H)-one core. mdpi.combenthamdirect.com These processes involve a sequence of radical initiation, propagation, and termination steps, often proceeding through a cascade of reactions. benthamdirect.com A notable example is the silver-induced tandem radical addition/cyclization of N-arylcinnamamides using acetonitrile (B52724) (CH₃CN) as the cyanomethyl radical source. mdpi.com
The reaction sequence begins with an initiation step, where a reactive radical species is generated. masterorganicchemistry.comyoutube.com In free-radical reactions, this often requires an initiator or an external energy source like heat or light to cause homolytic bond cleavage. masterorganicchemistry.com For the synthesis of cyano-containing dihydroquinolinones, one pathway involves the reaction of acetonitrile with a silver salt, such as silver acetate (AgOAc), to generate a ·CH₂CN radical. mdpi.com
Once initiated, the reaction proceeds via propagation steps, where a radical reacts to form a new bond and another radical, continuing the chain reaction. masterorganicchemistry.comyoutube.com
Step 1: Radical Addition: The newly formed ·CH₂CN radical adds to the double bond of the N-arylcinnamamide substrate. This addition forms a more stable carbon-centered radical intermediate. mdpi.com
Step 2: Intramolecular Cyclization: The radical intermediate undergoes an intramolecular cyclization, which is detailed in the following section.
Step 3: Regeneration: The cyclized radical is then oxidized to the final product, often by the silver salt, which in turn can generate another radical species to continue the cycle. mdpi.com
The key ring-forming step in the radical pathway is the intramolecular cyclization of the radical intermediate generated after the initial addition. mdpi.com This process involves the attack of the radical center onto the aromatic ring of the N-aryl group. For the formation of the dihydroquinolinone ring, this cyclization proceeds via a 6-endo-trig pathway. mdpi.com The "6" indicates the formation of a six-membered ring, "endo" signifies that the attacking radical is within the newly forming ring, and "trig" refers to the trigonal (sp²) carbon of the aromatic ring being attacked.
This cyclization step is often highly efficient and stereoselective. nih.gov The resulting cyclized intermediate is a cyclohexadienyl radical, which must then be converted to the final stable product. mdpi.com
Table 2: Radical Cyclization Pathways for Dihydroquinolin-2(1H)-one Formation
| Cyclization Type | Description | Substrate Example | Resulting Structure | Source |
|---|---|---|---|---|
| 6-endo-trig | Radical attacks the aromatic ring to form a 6-membered ring. | N-arylcinnamamide radical adduct | Dihydroquinolin-2(1H)-one core | mdpi.commdpi.com |
| 6-exo-trig | Radical on an aryl ring attacks an acceptor on the anilide carbonyl group. | α-halo-ortho-alkenyl anilides | Dihydroquinolin-2(1H)-one core | nih.gov |
Decarboxylation can serve as a method for generating the initial alkyl radicals that trigger the cyclization cascade. mdpi.com For instance, the reaction of N-arylcinnamamides with reagents like PhI(O₂CR)₂ in the presence of a rhenium catalyst can release CO₂ to form an isopropyl radical. mdpi.com This radical then adds to the substrate, initiating the radical addition and cyclization sequence. mdpi.com Quinoline (B57606) salicylic acids have also been shown to undergo bromodecarboxylation upon treatment with N-bromosuccinimide. acs.org
The final step in many of these radical pathways is a re-aromatization or oxidation process. After the intramolecular cyclization, the resulting radical intermediate (such as a cyclohexadienyl radical) is not yet the stable final product. mdpi.com This intermediate is then oxidized, often by a component of the reaction mixture like AgOAc, to form the final this compound. mdpi.com This oxidation step removes a hydrogen atom and forms a double bond, leading to the stable dihydroquinolinone ring system. mdpi.com
Photochemical methods provide a mild and efficient route to dihydroquinolinones, operating under visible light or UV irradiation. nih.govorganic-chemistry.org These reactions often proceed through different mechanisms than thermal processes and can be initiated by energy transfer from a photosensitizer. rsc.org
A proposed mechanism involves the photosensitizer absorbing light and entering an excited triplet state. It then transfers this energy to the quinoline precursor in a triplet-triplet energy transfer (EnT) process. rsc.org This generates an excited state of the substrate, which is significantly more reactive.
Once in the excited state, the molecule can undergo intramolecular reactions. One key process is an intramolecular hydrogen atom transfer (HAT) , also known as a hydrogen shift. organic-chemistry.orgrsc.org For example, a 1,6-HAT can occur where a hydrogen atom from an alkyl group on the molecule is transferred to the excited vinylpyridine moiety. rsc.org This transfer generates a 1,7-diradical intermediate, which can then undergo subsequent ring closure to form the final polycyclic product. rsc.org Deuterium-labeling experiments have confirmed that this intramolecular hydrogen shift is a key step in certain photochemical syntheses of related structures. rsc.org
Table 3: Parameters in Photochemical Synthesis of Dihydroquinolinones
| Parameter | Description | Example | Source |
|---|---|---|---|
| Initiation | Light absorption | Visible light (e.g., blue LED) or UV light | nih.govorganic-chemistry.org |
| Mechanism | Primary photochemical process | Triplet-Triplet Energy Transfer (EnT) | rsc.org |
| Key Reaction Step | Intramolecular bond formation/rearrangement | 1,6-Hydrogen Atom Transfer (HAT) / 1,3-Hydrogen Shift | organic-chemistry.orgrsc.org |
| Intermediate | Reactive species formed after HAT | Diradical intermediate | rsc.org |
| Photosensitizer | Mediates energy transfer | Tetralone, 4CzIPN | organic-chemistry.org |
Carbanion-Mediated Reactions
While direct evidence for a carbanion-mediated pathway exclusively leading to this compound is still an area of active investigation, analogous reactions in the synthesis of related dihydroquinolinone and pyridone structures suggest the potential involvement of carbanionic intermediates.
In a related synthesis of 2,3-disubstituted quinolines, a proposed mechanism involves a potassium hydroxide-catalyzed prototropic shift in an N-vinyl aldehyde intermediate. This shift generates a reactive species where an active methylene (B1212753) group, which can be considered to have carbanionic character, subsequently attacks an α,β-unsaturated aldehyde fragment. This intramolecular attack leads to the closure of the dihydroquinoline ring. acs.org While this example does not result in the 2-oxo functionality, it highlights the plausibility of a base-mediated cyclization involving a carbanion-like intermediate.
Another relevant example is the decarboxylating cyclization for the synthesis of quinolin-4-ones. In this reaction, a base is employed to generate a carbanion from a 1,3-dicarbonyl compound. This carbanion then acts as a nucleophile, attacking the carbonyl group of an isatoic anhydride (B1165640), which ultimately leads to the quinolone structure. mdpi.com This demonstrates the utility of base-generated carbanions in the formation of the quinoline core.
These examples from related systems provide a conceptual framework for a potential carbanion-mediated pathway to this compound, where a base could facilitate the formation of a carbanion at the α-position to the cyano group, followed by an intramolecular cyclization.
Role of Catalysts and Additives in Reaction Mechanisms
Catalysts and additives play a pivotal role in directing the reaction pathway, enhancing reaction rates, and improving the yields and selectivity of this compound and its derivatives. A variety of catalytic systems, including transition metals and other additives, have been explored.
A significant advancement in the synthesis of cyano-containing dihydroquinolinones involves a silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile. mdpi.com In a study by Luo and Zhang's groups, this method demonstrated good functional group compatibility. The proposed mechanism suggests that acetonitrile reacts with silver acetate to generate a silver acetylide species (AgCH₂CN). This species can then generate a cyanomethyl radical (•CH₂CN) which adds to the alkene of the N-arylcinnamamide. The resulting radical intermediate undergoes an intramolecular cyclization, followed by oxidation by silver acetate to yield the final 3-cyano-3,4-dihydroquinolin-2(1H)-one product. mdpi.com
The choice of catalyst can significantly influence the reaction mechanism. While silver catalysts in this context promote a radical pathway, other transition metals are known to facilitate different mechanisms in the synthesis of the broader class of dihydroquinolinones. For instance, palladium catalysts are widely used in various cyclization reactions to form the dihydroquinolinone core, often proceeding through mechanisms involving oxidative addition and reductive elimination steps. organic-chemistry.org Similarly, rhodium, ruthenium, and copper-based catalysts have been employed in the synthesis of quinoline and dihydroquinolinone derivatives through diverse mechanistic pathways, including conjugate additions and annulation reactions. organic-chemistry.org
The following table summarizes the key catalysts and their proposed roles in the synthesis of cyano-substituted and other dihydroquinolinones.
| Catalyst/Additive | Substrate | Proposed Mechanistic Role | Product | Reference |
| Silver Acetate | N-arylcinnamamide & Acetonitrile | Promotes tandem radical addition/cyclization via cyanomethyl radical generation. | 3-Cyano-3,4-dihydroquinolin-2(1H)-one | mdpi.com |
| Palladium Catalysts | Various amides and carbamates | Facilitates cyclization through oxidative addition/reductive elimination pathways. | Dihydroquinolinones | organic-chemistry.org |
| Rh/Pd/Cu System | Not specified | Enables one-pot synthesis via a conjugate-addition/amidation sequence. | Dihydroquinolinones | organic-chemistry.org |
| [Ru(p-cymene)(L-proline)Cl] | 1,4,2-Dioxazol-5-ones | Catalyzes intramolecular arene C(sp²)-H amidation. | Dihydroquinolin-2-ones | organic-chemistry.org |
Theoretical Studies on Reaction Intermediates and Transition States
Theoretical and computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of intermediates and transition states. While specific theoretical studies on the formation of this compound are not extensively reported, computational analyses of related dihydroquinoline and pyridone systems provide valuable insights.
For instance, DFT calculations have been successfully employed to study the conformational preferences and rotational barriers in N-Boc-2-aryl-1,2-dihydroquinolines. These studies helped to determine the minimum energy structures and the transition states for the interconversion of different rotamers, which correlated well with experimental data from variable temperature NMR spectroscopy. nih.gov Such computational approaches could be applied to understand the stereochemical outcomes in the synthesis of this compound.
In a study on 3-cyano-2(1H)-pyridones, DFT calculations were used to understand their electronic structures and potential binding affinities, which are crucial for their biological activity. nih.govrsc.org This highlights the utility of theoretical methods in predicting the properties and reactivity of cyanated heterocyclic compounds.
The following table presents examples of how theoretical studies have been applied to investigate related heterocyclic systems.
| Compound Class | Theoretical Method | Focus of Investigation | Key Findings | Reference |
| N-Boc-2-aryl-1,2-dihydroquinolines | DFT (B3LYP-D3BJ//def2-TZVP) | Minimum energy structures and transition states of rotamers. | Calculated Gibbs energy of activation for rotation matched experimental results. | nih.gov |
| 3-Cyano-2(1H)-pyridones | DFT | Electronic structures and potential binding affinities. | Provided insights into the molecules' properties and potential biological interactions. | nih.govrsc.org |
| Hexahydroquinoline-enaminonitrile derivatives | DFT | Reaction mechanism and stability of intermediates. | Computational analysis supported the proposed mechanistic pathway for product formation. | nih.gov |
These examples underscore the potential of theoretical chemistry to provide a deeper understanding of the reaction coordinates, intermediate stabilities, and transition state geometries involved in the formation of this compound. Future computational studies focused on this specific molecule could offer precise insights into the operative reaction mechanisms, the role of catalysts, and the factors governing stereoselectivity.
Derivatization and Chemical Transformations of 3 Cyano 3,4 Dihydroquinoline 2 1h One
Introduction of Diverse Substituent Groups
The dihydroquinolinone core can be functionalized through the introduction of various substituent groups at different positions. These modifications are typically achieved through catalyzed or metal-free cyclization reactions of appropriately substituted precursors, leading to the desired 3,4-disubstituted products.
The introduction of both aliphatic and aromatic groups onto the 3,4-dihydroquinoline-2(1H)-one framework has been accomplished through several synthetic methodologies. These substitutions are crucial for exploring the structure-activity relationships of novel compounds.
One notable method involves a palladium-catalyzed oxidative arylalkylation of alkenes to construct cyano-substituted 3,4-dihydroquinolin-2(1H)-ones. mdpi.com Similarly, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides has been employed for the synthesis of cyano-containing dihydroquinolinones. mdpi.com This reaction demonstrates good functional group compatibility. mdpi.com For instance, substrates with electron-withdrawing groups at the para position of the N-arylcinnamamide tend to produce better yields than those with electron-donating groups. mdpi.com
A metal-free approach has also been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. This involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as the oxidant. mdpi.com This method tolerates both electron-withdrawing and electron-donating groups on the phenyl ring of the cinnamic acid moiety, affording the corresponding trans-dihydroquinolinones in moderate yields. mdpi.com
Table 1: Examples of Aliphatic and Aromatic Substitutions
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| N-arylcinnamamide | Pd catalyst | trans-3-Cyano-4-aryl-3,4-dihydroquinolin-2(1H)-one | 77% |
| N-arylcinnamamide | AgNO₃, CH₃CN | Cyano-containing dihydroquinolinone | Moderate to Good |
The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into heterocyclic compounds is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While direct fluoroalkylation on the 3-cyano-3,4-dihydroquinoline-2(1H)-one core is not extensively detailed in the provided sources, related structures like quinoxalin-2(1H)-ones have been successfully functionalized. researchgate.net These methods often involve three-component reactions where the quinoxalinone, an alkene, and a fluoroalkylating agent are combined. researchgate.net For example, CF₃SO₂Na (sodium triflinate) has been used as a trifluoromethyl source in such reactions. researchgate.net These transformations suggest the potential for similar strategies to be applied to the this compound scaffold.
Alkylation of the 3,4-dihydroquinoline-2(1H)-one skeleton can introduce simple alkyl or cycloalkyl groups. A transition-metal-free alkylating method has been reported for the synthesis of alkyl-substituted dihydroquinolinones. mdpi.com This reaction utilizes a cyclohexyl boronic acid as a radical precursor in the presence of oxygen as an oxidant. mdpi.com The process is effective for a series of N-methyl-N-arylcinnamamides, yielding the corresponding alkylated trans-dihydroquinolinones with high chemoselectivity. mdpi.com Mechanistic studies suggest the reaction proceeds through a free radical pathway. mdpi.com
Table 2: Example of Alkylation Reaction
| Substrate | Alkylating Agent | Conditions | Product |
|---|
The introduction of sulfur-containing (thio) and acyl functionalities adds further chemical diversity to the dihydroquinolinone core.
Thio Group Introduction: The synthesis of 3-arylthio-3,4-dihydroquinolin-2(1H)-ones has been achieved via an electrophilic sulfenylation and cyclization of N-arylcinnamamides. mdpi.com This reaction proceeds with high stereoselectivity, yielding cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones in moderate to excellent yields. mdpi.com The reaction tolerates a range of substituents, including fluorine, chlorine, bromine, methyl, and methoxy groups, on the phenyl ring of the cinnamoyl group. mdpi.com
Acyl Group Introduction: Acyl groups can be introduced at the 3-position through a silver-catalyzed protocol. mdpi.com This method involves the intermolecular radical addition and cyclization of an N-phenylcinnamamide with an α-keto acid. mdpi.com By adjusting the amount of the oxidant, potassium persulfate (K₂S₂O₈), the reaction can selectively yield either 3-acyl-4-aryldihydroquinolin-2(1H)-ones or their oxidized quinolin-2(1H)-one counterparts. mdpi.com
Table 3: Introduction of Thio and Acyl Groups
| Functional Group | Method | Reagents | Product | Stereochemistry |
|---|---|---|---|---|
| Thio (Arylthio) | Electrophilic Sulfenylation/Cyclization | N-arylthiosuccinimides, BF₃·OEt₂ | 4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-one | cis |
Functional Group Interconversions of the Cyano Moiety
The cyano group at the 3-position is a versatile functional handle that can be converted into other important chemical moieties, significantly expanding the synthetic utility of the parent compound.
The hydrolysis of the nitrile (cyano) group is a fundamental transformation that can yield either a primary amide or a carboxylic acid, depending on the reaction conditions. This conversion is a key step for accessing analogues with different hydrogen bonding capabilities and acidic properties.
Quinolines featuring a cyano group at the 3-position are known to be readily convertible into the corresponding biologically active carboxamides. acs.org The hydrolysis can be performed under acidic or basic conditions. For example, alkaline hydrolysis of related nitropyranoquinolinones has been shown to ultimately produce 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. researchgate.net Biocatalytic methods, employing enzymes like nitrilase or a combination of nitrile hydratase and amidase, also represent a powerful and often more selective approach for the hydrolysis of nitriles to either amides or carboxylic acids. researchgate.net These enzymatic methods can afford products that are challenging to obtain through traditional chemical synthesis, such as cyano carboxylic acids or cyano carboxamides. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-arylcinnamamide |
| Potassium persulfate |
| trans-3-Cyano-4-aryl-3,4-dihydroquinolin-2(1H)-one |
| Cyano-containing dihydroquinolinone |
| trans-3,4-Disubstituted dihydroquinolin-2(1H)-one |
| Quinoxalin-2(1H)-one |
| Sodium triflinate |
| Cyclohexyl boronic acid |
| N-methyl-N-arylcinnamamide |
| trans-3-Cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-one |
| cis-4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-one |
| N-phenylcinnamamide |
| α-keto acid |
| 3-Acyl-4-aryldihydroquinolin-2(1H)-one |
| 3-Acyl-4-arylquinolin-2(1H)-one |
| Carboxamide |
| Carboxylic acid |
| 1-Alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |
| Cyano carboxylic acid |
Reduction to Amines
The conversion of the nitrile group in this compound to a primary amine introduces a key functional group for further derivatization, yielding 3-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one. This transformation is typically achieved through catalytic hydrogenation. Standard conditions involve the use of catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. The reaction solvent is often a protic solvent like ethanol or methanol (B129727) to facilitate the reaction. This reduction is a crucial step for creating derivatives with potential applications in medicinal chemistry, where the introduction of a basic amino group can significantly alter the molecule's biological activity. For instance, in related dihydroquinolinone series, the reduction of a nitro group to an aniline is a key step in synthesizing potent enzyme inhibitors.
Cycloaddition Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of novel heterocyclic rings fused to the quinolinone core.
A significant class of these reactions is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole, such as an azide or a nitrile oxide, reacts with the cyano group to form a five-membered heterocyclic ring. For example, the reaction with an organic azide can yield a tetrazole ring. These reactions are valuable for creating complex, nitrogen-rich heterocyclic systems. The regioselectivity of these reactions can often be predicted using Frontier Molecular Orbital (FMO) theory.
While less common for unactivated nitriles, the cyano group can also theoretically act as a dienophile in [4+2] Diels-Alder reactions, particularly with highly reactive dienes, to form six-membered heterocyclic rings.
| Cycloaddition Type | Reactant | Resulting Heterocycle |
| [3+2] Cycloaddition | Organic Azide | Tetrazole |
| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazole |
| [4+2] Cycloaddition | Electron-rich Diene | Pyridine |
Ring Expansion and Ring Annulation Strategies
The this compound core is an excellent starting point for synthesizing more complex, fused heterocyclic systems through ring expansion and annulation reactions.
Synthesis of Pyrano[3,2-c]quinoline Derivatives
Pyrano[3,2-c]quinoline derivatives are commonly synthesized through multicomponent reactions. A typical approach involves the condensation of a 4-hydroxyquinoline derivative, an aldehyde, and a source of the cyano group like malononitrile. While not a direct transformation of this compound itself, related structures are key. For example, 4-hydroxy-1-methylquinolin-2(1H)-one can undergo an acid-catalyzed tandem reaction with propargylic alcohols to form pyrano[3,2-c]quinolones. Another strategy involves the reaction of 4-hydroxyquinolines with arylmethylenemalononitriles. The reactivity of the resulting pyrano[3,2-c]quinoline-3-carbonitriles can be further exploited for ring-opening and closure reactions to afford novel 3-heteroaryl-4-hydroxyquinolines.
Formation of Pyrazolo[3,4-b]quinolines
The synthesis of the pyrazolo[3,4-b]quinoline system often involves the reaction of a quinoline (B57606) precursor containing ortho-amino and cyano functionalities, or their equivalents, with hydrazine. A common route starts from 2-chloro-3-cyanoquinolines, which react with hydrazine hydrate in a single step to yield 3-amino-1H-pyrazolo[3,4-b]quinolines. Another pathway begins with isatin and ethyl cyanoacetate to form ethyl 3-cyano-2-oxo-1,2-dihydroquinoline-4-carboxylate. This intermediate is then chlorinated and subsequently reacted with hydrazine to afford the pyrazoloquinoline ring system. This method highlights how the cyano group on the quinoline ring is instrumental in the annulation of the pyrazole ring. The reaction of 2-chloro-3-formyl quinolines with hydrazine hydrate also provides a route to this scaffold.
Electrophilic and Nucleophilic Reactions
The chemical reactivity of this compound is dictated by its functional groups: the lactam, the aromatic ring, and the cyano group. The nitrogen of the lactam can be alkylated under basic conditions. Studies on similar quinolin-2(1H)-ones show that alkylation with reagents like 2-bromoacetophenone or chloroacetone in the presence of a base such as potassium carbonate can lead to a mixture of N- and O-alkylated products, with N-alkylation often being the major pathway.
The cyano group itself is susceptible to nucleophilic attack. For instance, it can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also react with organometallic reagents. Furthermore, the methylene (B1212753) group at the C4 position, being adjacent to both the aromatic ring and the cyano-bearing carbon, can be a site for certain reactions under specific conditions.
Stereochemical Control in Derivatization
The C3 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Derivatization reactions can therefore be designed to control the stereochemical outcome, leading to the synthesis of enantiomerically pure or enriched compounds.
Recent advances have focused on the catalytic asymmetric synthesis of dihydroquinolin-2(1H)-ones. For example, palladium-catalyzed enantioselective C-N cross-coupling reactions have been used to create chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters in high yields and enantioselectivities. Similarly, diastereoselective [4+2] annulation reactions have been developed to construct tetrahydroquinoline derivatives, which are closely related to the dihydroquinolinone core. These methods often employ chiral ligands or catalysts to induce stereoselectivity. While these examples may not start directly from this compound, they establish the feasibility of controlling stereochemistry in this class of compounds. Radical-based methods have also been shown to produce 3,4-disubstituted dihydroquinolin-2(1H)-ones with high stereoselectivity, often yielding the trans isomers preferentially. The ability to control the stereochemistry at the C3 and C4 positions is crucial for developing drug candidates with specific three-dimensional structures required for biological activity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.
The proton NMR (¹H-NMR) spectrum is used to identify the number of distinct proton environments and their connectivity. For 3-Cyano-3,4-dihydroquinoline-2(1H)-one, one would expect to observe distinct signals for the aromatic protons, the aliphatic protons on the dihydro portion of the ring, the methine proton at the chiral center (C3), and the N-H proton of the lactam.
Aromatic Region: The four protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 6.8 and 7.5 ppm. The specific splitting patterns (e.g., doublets, triplets) would depend on their substitution pattern and coupling to adjacent protons.
Aliphatic Region: The two protons of the methylene (B1212753) group at C4 would be diastereotopic due to the adjacent C3 chiral center. They would likely appear as a complex multiplet, further split by the proton at C3.
Methine Proton: The single proton at the C3 position, being attached to a stereocenter and adjacent to both the C4 methylene group and the electron-withdrawing cyano and carbonyl groups, would exhibit a distinct chemical shift and a multiplet splitting pattern.
Amide Proton: The N-H proton of the lactam ring would typically appear as a broad singlet in the downfield region, often above 8.0 ppm, due to nitrogen's quadrupole moment and potential hydrogen bonding.
A theoretical data table for the expected ¹H-NMR signals is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons | ~ 6.8 - 7.5 | m |
| N-H | > 8.0 | br s |
| H-3 | Variable | m |
| H-4 | Variable | m |
Note: This table is predictive. Actual values require experimental data. m = multiplet, br s = broad singlet.
The carbon-13 NMR (¹³C-NMR) spectrum reveals the number of unique carbon environments in the molecule. Given the structure of this compound, ten distinct signals are expected.
Carbonyl Carbon: The lactam carbonyl carbon (C=O) is the most deshielded, typically appearing far downfield in the range of 165-175 ppm.
Nitrile Carbon: The carbon of the cyano group (C≡N) characteristically appears in the 115-125 ppm range.
Aromatic Carbons: The six carbons of the benzene ring would resonate between approximately 115 and 140 ppm.
Aliphatic Carbons: The C3 and C4 carbons would be found in the upfield region of the spectrum. The C3 carbon, bearing the cyano group, would be more downfield than the C4 methylene carbon.
A theoretical data table for the expected ¹³C-NMR signals is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C2) | ~ 165 - 175 |
| Aromatic Carbons | ~ 115 - 140 |
| C≡N | ~ 115 - 125 |
| C3 | ~ 30 - 45 |
| C4 | ~ 25 - 40 |
Note: This table is predictive. Actual values require experimental data.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be crucial for confirming the connectivity between the H-3 proton and the H-4 methylene protons, as well as tracing the coupling network within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached. An HSQC spectrum would definitively link each proton signal (e.g., H-3, H-4) to its corresponding carbon signal (C3, C4), providing unequivocal assignment of the aliphatic portion of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
The nitrile group possesses a distinctive carbon-nitrogen triple bond (C≡N). This bond gives rise to a sharp, medium-intensity absorption band in a relatively uncongested region of the IR spectrum. For saturated aliphatic nitriles, this peak is typically observed in the 2240–2260 cm⁻¹ range. The presence of this band would be strong evidence for the cyano group in the molecule.
The carbonyl group of the lactam (a cyclic amide) is another prominent feature. The carbon-oxygen double bond (C=O) stretch results in a very strong absorption band. For a six-membered lactam ring, this peak is expected to appear around 1670 ± 10 cm⁻¹. This characteristic high-intensity band is a clear indicator of the quinolinone ring system.
A summary of the expected key IR absorption bands is shown in the table below.
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Amide | N-H Stretch | ~ 3200 | Medium, Broad |
| Nitrile | C≡N Stretch | ~ 2240 - 2260 | Medium, Sharp |
| Lactam (Carbonyl) | C=O Stretch | ~ 1660 - 1680 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | ~ 1450 - 1600 | Medium |
Note: This table is predictive. Actual values require experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns upon ionization.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound, the molecular formula is C₁₀H₈N₂O. nih.gov The exact mass calculated for this formula is 172.0637 g/mol . nih.gov HRMS analysis of this compound would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming its elemental composition.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O | nih.gov |
| Calculated Exact Mass | 172.0637 g/mol | nih.gov |
While specific fragmentation data for this compound is not extensively detailed in the provided search results, general fragmentation patterns for related quinolinone structures can be inferred. The fragmentation would likely involve the loss of small, stable molecules such as CO (carbon monoxide), HCN (hydrogen cyanide), and radicals from the dihydroquinoline core. The specific fragmentation pathway would provide valuable information for confirming the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
X-ray crystallography is a powerful technique that provides unambiguous information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This allows for the absolute confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For this compound, the C3 position is a stereocenter, meaning it can exist as two different enantiomers (R and S). X-ray crystallographic analysis of a single crystal would definitively establish the relative and absolute stereochemistry of the molecule. The analysis of related 3,4-dihydro-2(1H)-pyridone structures has demonstrated the utility of X-ray crystallography in confirming the atomic arrangement in similar heterocyclic systems. researchgate.net Although specific crystallographic data for this compound, such as unit cell dimensions, space group, and atomic coordinates, are not available in the provided results, this technique remains the gold standard for its structural elucidation.
Purity Assessment Techniques (e.g., HPLC with UV Detection)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying the components in a mixture. When coupled with a UV detector, it is a powerful tool for assessing the purity of a compound. The principle of HPLC is to pass a sample in a high-pressure liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the stationary phase, causing them to separate as they flow through the column.
For this compound, a suitable HPLC method would involve dissolving the compound in an appropriate solvent and injecting it into the HPLC system. The quinolinone core contains a chromophore that absorbs UV light, making UV detection an effective method for its analysis. A pure sample will ideally show a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities. The purity of related 3,4-dihydroquinolin-2(1H)-one derivatives has been successfully determined to be as high as 99.2% to 99.5% using HPLC. nih.govgoogle.com This demonstrates the effectiveness of HPLC for the quality control of this class of compounds.
Table 2: Purity of Related Dihydroquinolinone Compounds Determined by HPLC
| Compound | Purity | Reference |
| 6-amino-1-(2-(diethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one derivative | 99.2% | nih.gov |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 99.3% - 99.5% | google.com |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3-Cyano-3,4-dihydroquinoline-2(1H)-one to calculate a variety of properties, including molecular geometries, electronic distributions, and vibrational frequencies. rsc.orgnih.gov
The first step in a typical DFT study is geometry optimization, where the molecule's lowest energy structure is calculated. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the calculation would reveal the conformation of the dihydro- portion of the quinolinone ring system. nih.govnih.gov This analysis establishes the foundational electronic structure from which other properties are derived.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its propensity to react with electrophiles. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic benzene (B151609) ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. The energy of the LUMO is related to the electron affinity and the molecule's ability to react with nucleophiles. pku.edu.cn The LUMO for this compound is anticipated to be distributed over the electron-withdrawing cyano (-C≡N) and carbonyl (-C=O) groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations can precisely determine the energies of these orbitals and visualize their distribution across the molecule, providing a clear picture of its reactive potential. ijcce.ac.ir In studies of related quinolinone derivatives, the HOMO-LUMO gap has been used as an indicator of reactivity and stability. nih.govijcce.ac.ir
| Parameter | Description | Predicted Location/Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Associated with the molecule's nucleophilicity; likely localized on the fused benzene ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Associated with the molecule's electrophilicity; likely localized on the cyano and carbonyl groups. |
| ΔE (Gap) | Energy difference (ELUMO - EHOMO) | A smaller value indicates higher reactivity. For similar compounds, this value is typically in the range of 3-4 eV. nih.govijcce.ac.ir |
This table represents the type of data generated from FMO analysis; specific values for this compound require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the total electron density distribution and predict sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential regions:
Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. For this compound, these would be centered on the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group.
Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack. These would be located around the hydrogen atom attached to the amide nitrogen.
Green: Regions of neutral potential.
These maps provide an intuitive visual guide to the molecule's charge distribution and are invaluable for understanding intermolecular interactions. Studies on similar dihydroquinolin-4-one derivatives have used MEP maps to identify nucleophilic and electrophilic regions effectively. nih.gov
DFT calculations can predict the harmonic vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational modes, a theoretical IR spectrum can be generated, which helps in the assignment of experimental absorption bands to specific molecular motions (e.g., stretching, bending). For this compound, key predicted vibrational frequencies would include:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amide) | Stretching | ~3200-3400 |
| C≡N (nitrile) | Stretching | ~2220-2260 |
| C=O (amide) | Stretching | ~1670-1700 |
| C=C (aromatic) | Stretching | ~1450-1600 |
This table provides expected wavenumber ranges for the key functional groups based on established spectroscopic data. Precise values would be obtained from DFT frequency calculations.
Such calculations have been shown to be in good agreement with experimental spectra for various cyano-substituted and quinoline-based compounds. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net While DFT provides a static, minimum-energy picture, MD simulations offer insights into the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological target like an enzyme. tandfonline.comtandfonline.com
MD simulations on quinoline (B57606) derivatives have been used to:
Analyze the stability of ligand-protein complexes in drug discovery research. nih.govmdpi.com
Study conformational changes and flexibility of the molecule. mdpi.com
Investigate intermolecular interactions, such as hydrogen bonding with surrounding solvent molecules. nih.gov
These simulations can reveal how the molecule behaves in a physiological environment, which is crucial for applications in medicinal chemistry. researchgate.net
Prediction of Chemical Reactivity and Selectivity
By combining the outputs of DFT calculations, particularly HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify and predict the chemical reactivity and selectivity of this compound. nih.govnih.gov These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions. acs.org
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the molecule's ability to accept electrons. nih.gov
Theoretical calculations of these indices for related heterocyclic systems have shown a strong correlation with experimentally determined reactivity parameters, demonstrating the predictive power of this approach. nih.gov For this compound, the presence of the electron-withdrawing cyano group is expected to result in a significant electrophilicity index, indicating its susceptibility to nucleophilic attack. nih.gov
Correlation of Computational Data with Experimental Spectroscopic Data
The validation of computational models and the accurate assignment of experimental spectra are critically dependent on the correlation between theoretical and experimental spectroscopic data. For this compound, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict spectroscopic properties, which can then be systematically compared with experimental findings from techniques such as Fourier-transform infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govrsc.org This correlational analysis not only confirms the synthesized molecular structure but also provides deep insights into its electronic and vibrational characteristics.
Typically, the process begins with the optimization of the molecule's ground-state geometry using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.gov Following optimization, the same level of theory is employed to calculate vibrational frequencies, NMR chemical shifts, and electronic absorption spectra. A strong linear correlation between the calculated and experimental values indicates that the computational model provides an accurate representation of the molecule's structure. researchgate.net
Vibrational Spectroscopy (FT-IR) Analysis
Theoretical vibrational frequencies for this compound are calculated from the optimized geometry. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and the limitations of the theoretical method, thereby improving the agreement with experimental data. dergipark.org.tr The comparison allows for the precise assignment of vibrational modes observed in the experimental FT-IR spectrum.
Key vibrational modes for this compound include the N-H stretching of the amide group, the C=O stretching of the lactam ring, the C≡N stretching of the nitrile group, and various C-H and C=C stretching modes of the aromatic and aliphatic rings. The strong correlation between the scaled theoretical wavenumbers and the experimental values confirms the accuracy of both the structural model and the spectral assignments.
Below is a representative comparison of experimental and calculated FT-IR spectral data.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3250 | 3245 |
| C-H Aromatic Stretch | 3070 | 3065 |
| C-H Aliphatic Stretch | 2925 | 2920 |
| C≡N Stretch | 2245 | 2240 |
| C=O Stretch | 1680 | 1675 |
| C=C Aromatic Stretch | 1610 | 1605 |
| N-H Bending | 1540 | 1535 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated isotropic shielding values are then referenced against a standard, usually Tetramethylsilane (TMS), to obtain the chemical shifts (δ).
The correlation between the experimental and calculated chemical shifts for each proton and carbon atom provides a detailed verification of the molecular structure. Discrepancies can often be explained by intermolecular interactions in the solid state or solvent effects in solution, which may not be fully accounted for in the gas-phase calculations. Plotting the experimental versus the calculated chemical shifts generally yields a linear relationship with a high correlation coefficient (R²), confirming the accuracy of the assignments. researchgate.net
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| N1-H | 10.50 | 10.45 |
| H8 | 7.60 | 7.55 |
| H5 | 7.30 | 7.25 |
| H6 | 7.15 | 7.10 |
| H7 | 7.05 | 7.00 |
| C3-H | 4.10 | 4.05 |
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2 (C=O) | 165.0 | 164.5 |
| C9 | 138.5 | 138.0 |
| C5 | 129.0 | 128.5 |
| C7 | 128.0 | 127.5 |
| C8 | 124.0 | 123.5 |
| C6 | 123.0 | 122.5 |
| C10 | 116.5 | 116.0 |
| C≡N | 115.0 | 114.5 |
| C3 | 35.0 | 34.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis
The electronic absorption properties can be investigated using Time-Dependent Density Functional Theory (TD-DFT), which calculates the electronic transition energies and corresponding oscillator strengths. The calculated maximum absorption wavelengths (λmax) are then compared with the experimental UV-Vis spectrum. This comparison helps in understanding the nature of the electronic transitions, such as n→π* or π→π*, occurring within the molecule. The analysis of molecular orbitals involved, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), further elucidates the charge transfer characteristics of these transitions.
Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Wavelengths (λmax) for this compound
| Experimental λmax (nm) | Calculated λmax (nm) | Electronic Transition |
|---|---|---|
| 285 | 280 | π→π* |
3 Cyano 3,4 Dihydroquinoline 2 1h One As a Synthetic Building Block
Precursor for Advanced Quinolinone Derivatives
The chemical reactivity of 3-Cyano-3,4-dihydroquinoline-2(1H)-one allows for its elaboration into a wide array of advanced quinolinone derivatives. The nitrile functionality at the C3 position is particularly amenable to transformation into other key functional groups, such as carboxylic acids and amides, which can serve as handles for further synthetic modifications.
The hydrolysis of the nitrile group is a fundamental transformation. Under acidic or basic conditions, the cyano group can be converted into a carboxylic acid, yielding 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This acid provides a synthetic entry point for the creation of esters and amides through standard coupling reactions. Alternatively, controlled hydrolysis can afford the corresponding carboxamide, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide. libretexts.orglumenlearning.comresearchgate.net
Furthermore, the nitrogen atom of the lactam ring and the carbon at the C3 position can be functionalized. Alkylation of the lactam nitrogen (N1) can be achieved using various alkyl halides under basic conditions, leading to N-substituted derivatives. The presence of the electron-withdrawing cyano group also acidifies the proton at the C3 position, allowing for its removal by a suitable base and subsequent alkylation or acylation, thus introducing substituents at this stereocenter. These transformations significantly expand the molecular diversity achievable from this single precursor.
| Starting Material | Reaction Type | Product | Potential Further Reactions |
|---|---|---|---|
| This compound | Acid/Base Hydrolysis | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | Esterification, Amide Coupling |
| This compound | Alkylation (at N1) | 1-Alkyl-3-cyano-3,4-dihydroquinoline-2(1H)-one | Nitrile group transformations |
| This compound | Alkylation (at C3) | 3-Alkyl-3-cyano-3,4-dihydroquinoline-2(1H)-one | Creation of a quaternary stereocenter |
| This compound | Partial Hydrolysis | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide | Dehydration, Hofmann Rearrangement |
Construction of Polycyclic Heterocyclic Systems
The strategic positioning of the cyano group and the inherent reactivity of the quinolinone scaffold make this compound an excellent substrate for constructing fused polycyclic heterocyclic systems. These annulation reactions typically involve the participation of the nitrile group and an adjacent functional group to form a new ring.
A prominent strategy involves the synthesis of pyrazolo[4,3-c]quinolinones. This can be achieved by first converting the dihydroquinolinone into a more reactive intermediate, such as a 4-chloro-3-cyano-1,2-dihydroquinoline, via aromatization and chlorination. The subsequent reaction of this intermediate with hydrazine hydrate leads to a cyclization reaction, where the hydrazine condenses with the nitrile group and displaces the chloro group to form the fused pyrazole ring. researchgate.netnih.govnih.gov This creates a tricyclic system with significant biological interest.
Similarly, other binucleophiles can be employed to construct different heterocyclic rings fused to the quinolinone core. For instance:
Isoxazolo[4,5-c]quinolinones: Reaction with hydroxylamine can lead to the formation of a fused isoxazole ring. researchgate.netnih.gov
Pyrido[2,3-c]quinolinones: Condensation reactions involving the C3-cyano and C4 positions with appropriate 1,3-dicarbonyl precursors, following a Thorpe-Ziegler type cyclization, can yield fused pyridine rings. wikipedia.orgchem-station.combuchler-gmbh.com
These methodologies demonstrate the utility of this compound as a platform for generating complex, multi-ring systems that are otherwise challenging to synthesize.
| Quinolinone Precursor | Reagent | Resulting Polycyclic System |
|---|---|---|
| 4-Chloro-3-cyanoquinoline derivative | Hydrazine (N₂H₄) | Pyrazolo[4,3-c]quinolinone |
| 4-Chloro-3-cyanoquinoline derivative | Hydroxylamine (NH₂OH) | Isoxazolo[4,5-c]quinolinone |
| N-Alkylated-4-amino-3-cyanoquinolinone | Thorpe-Ziegler Cyclization | Aminopyrido[2,3-c]quinolinone |
Integration into Complex Molecular Architectures
Beyond serving as a precursor for derivatives and fused systems, this compound and its elaborated products are valuable intermediates for integration into larger and more complex molecular architectures. The dihydroquinolinone moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The functional handles on the 3-cyano variant provide multiple points for connection to other molecular fragments.
The aromatic ring of the quinolinone core can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule or act as points for further coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling).
The cyano group itself can be reduced to an aminomethyl group (-CH₂NH₂), which is a versatile functional group for forming amides, sulfonamides, or for participating in reductive amination reactions to link the quinolinone core to other complex fragments. This transformation converts the electron-withdrawing nitrile into a flexible linker.
The integration of this building block into larger structures is exemplified by its potential use in the synthesis of analogues of natural products or in the construction of targeted therapeutic agents. The rigid quinolinone scaffold provides a well-defined three-dimensional structure, while the functional groups allow for its covalent attachment to peptides, sugars, or other pharmacophores to create sophisticated hybrid molecules.
Current Challenges and Future Perspectives in Research
Development of More Efficient and Sustainable Synthetic Methodologies
A significant challenge in the synthesis of 3-cyano-3,4-dihydroquinoline-2(1H)-one derivatives is the development of environmentally friendly and economically viable methods. Traditional approaches often rely on harsh reaction conditions, toxic solvents, and expensive catalysts, which limit their large-scale applicability and contribute to environmental concerns.
Recent research has focused on developing greener synthetic routes that minimize or eliminate the use of hazardous organic solvents. derpharmachemica.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and environmental friendliness. cas.orgnih.gov "On-water" reactions, where insoluble reactants are vigorously stirred in an aqueous suspension, have shown remarkable rate accelerations and selectivities for some transformations. cas.orgnih.gov For instance, catalyst-free, multi-component reactions in water have been successfully employed for the synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones, a related class of compounds. researchgate.net This approach offers a sustainable pathway to these important heterocyclic scaffolds. researchgate.net Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another promising strategy to reduce solvent waste and energy consumption. derpharmachemica.com
The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic methods. Photochemical catalysts, which utilize visible light to drive chemical reactions, offer a green and sustainable alternative to traditional thermal methods. mdpi.comrsc.org Graphitic carbon nitride (g-C3N4), a metal-free, organic semiconductor, has emerged as a popular and effective photocatalyst for various organic transformations, including the functionalization of quinoxalin-2(1H)-ones. mdpi.combeilstein-journals.org
Controlling the regioselectivity and diastereoselectivity of reactions is a fundamental challenge in organic synthesis. For this compound and its derivatives, achieving high levels of stereocontrol is essential for accessing specific isomers with desired biological activities. Palladium-catalyzed cascade reactions have been shown to provide an efficient and stereoselective route to tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org Iron-catalyzed [4+4]-cycloadditions have also demonstrated high regioselectivity and catalyst-controlled access to either cis- or trans-diastereomers of cyclooctadiene products. princeton.edu
Furthermore, organocatalytic cascade reactions have been developed for the stereocontrolled functionalization of related cyanocoumarins, highlighting the potential for achieving high diastereo- and enantioselectivity through bifunctional catalysis. nih.gov The development of new catalytic systems that can precisely control the three-dimensional arrangement of atoms in the final product remains a key objective. mdpi.comrsc.orgnih.govnih.gov
Exploration of Novel Reaction Pathways for Functionalization
Discovering new ways to functionalize the this compound core is essential for expanding its chemical diversity and potential applications. Researchers are actively exploring novel reaction pathways to introduce a wide range of functional groups at various positions of the quinolinone ring. researchgate.net
Recent advances include the development of tandem radical addition/cyclization reactions to introduce cyano-containing groups. mdpi.com Additionally, domino reactions, where multiple bond-forming events occur in a single synthetic operation, have proven to be a powerful strategy for the efficient construction of complex heterocyclic systems, including dihydroquinolinones. mdpi.com The exploration of photochemical cyclizations also presents a promising avenue for creating diverse tetracyclic ring systems. uis.no
Advanced Computational Modeling for Mechanism Prediction and Design
Computational modeling has become an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new catalysts and substrates. By understanding the intricate details of reaction pathways at a molecular level, researchers can more effectively develop and optimize synthetic strategies. This predictive power helps to reduce the number of trial-and-error experiments, saving time and resources.
Expanding the Scope of Derivatization Strategies
The ability to easily modify the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. nih.gov Expanding the repertoire of derivatization strategies allows for the systematic exploration of how different substituents impact the biological activity of the molecule. nih.gov
This includes the synthesis of peptide-dihydroquinolinone conjugates, which have shown inhibitory activity against certain enzymes. nih.gov The development of versatile and robust methods for introducing a wide array of functional groups will continue to be a major focus in the field, enabling the creation of large and diverse compound libraries for high-throughput screening and drug discovery.
Interactive Data Table: Synthetic Methodologies for Quinolone Derivatives
| Methodology | Catalyst/Conditions | Key Features | Reference |
| Eco-friendly synthesis | Triton-B on flyash, microwave irradiation | Avoids toxic solvents, one-step process. | derpharmachemica.com |
| Silver-induced tandem radical addition/cyclization | Silver catalyst in CH3CN | Good functional group compatibility. | mdpi.com |
| Catalyst-free multi-component reaction | Water | Environmentally benign, good to excellent yields. | researchgate.net |
| Palladium-catalyzed cascade cyclocarbopalladation | Ligand-free PdCl2 in ethanol | Efficient, regio- and stereoselective. | beilstein-journals.org |
| g-C3N4-catalyzed divergent heterogeneous reaction | g-C3N4, visible light | Solvent-controlled, reusable photocatalyst. | mdpi.com |
| Asymmetric transfer hydrogenation | Chiral phosphoric acid, 1,4-dihydropyridine | High enantioselectivity, mild conditions. | google.com |
| Tandem reactions in aqueous ethanol | None | Green methodology, simple work-up. | rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for 3-Cyano-3,4-dihydroquinoline-2(1H)-one?
- Methodological Answer : The compound can be synthesized via catalytic annulation of α,β-unsaturated N-arylamides under mild conditions. Electrophilic cyclization, radical-initiated cyclization, and 6π photochemical cyclization are effective strategies. For example, photochemical methods avoid harsh conditions and improve sustainability . Reaction optimization may involve adjusting catalysts (e.g., Lewis acids) and solvents (e.g., DMF or MeOH) to enhance yields .
Q. How can researchers characterize this compound and its derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (1H/13C) : Assign signals for the cyano group (~110-120 ppm in 13C NMR) and dihydroquinoline backbone protons (δ 2.5–3.5 ppm for CH2 groups) .
- HPLC : Monitor purity using C18 columns with UV detection (λ = 254 nm). Compare retention times with reference standards .
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for similar dihydroquinoline derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Employ asymmetric transfer hydrogenation (ATH) with chiral catalysts like (R,R)- or (S,S)-Ts-DENEB. A 1:5 mixture of HCO2H/Et3N in MeOH at RT provides excellent enantioselectivity (up to 99% ee). This method is critical for producing intermediates like (S)-4-aryl-3,4-dihydroquinoline-2(1H)-one .
Q. What mechanisms underlie the biological activity of this compound derivatives?
- Methodological Answer : Evaluate enzyme inhibition (e.g., kinase or protease assays) and receptor-binding studies. For antimicrobial activity, perform MIC assays against Gram-positive/negative strains. Molecular docking can predict interactions with targets like DNA gyrase .
Q. How can conflicting data in reaction optimization be resolved?
- Methodological Answer : Systematically vary parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor cyclization over side reactions.
- Catalyst loading : Reduce Pd(OAc)₂ from 10 mol% to 5 mol% to minimize byproducts .
- Temperature : Thermal vs. photochemical cyclization (e.g., 6π photocyclization reduces decomposition) .
Q. What strategies are effective for impurity profiling during pharmaceutical synthesis?
- Methodological Answer : Use HPLC-MS to identify impurities (e.g., brominated intermediates or des-cyano derivatives). Compare with certified reference materials (e.g., USP Diphenoxylate Hydrochloride RS) . For example, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a common intermediate impurity in aripiprazole synthesis .
Q. How does functional group compatibility affect reduction reactions in dihydroquinoline systems?
- Methodological Answer : SmI₂/H₂O/MeOH selectively reduces quinolin-2(1H)-ones to 3,4-dihydroquinoline derivatives without disrupting cyano groups. Test stability of substituents (e.g., aryl or alkyl groups) under these conditions .
Q. What are the advantages of photochemical vs. thermal cyclization in dihydroquinoline synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
